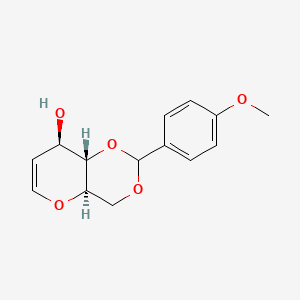
4,6-O-(4-Methoxybenzylidene)-D-glucal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,6-O-(4-Methoxybenzylidene)-D-glucal” is a compound that is extensively employed in the realm of carbohydrate chemistry, functioning as a substrate analog . It facilitates the meticulous examination of enzymatic activities tied to carbohydrate metabolism and glycosylation .
Synthesis Analysis
The synthesis of “4,6-O-(4-Methoxybenzylidene)-D-glucal” involves the reduction of fully protected 4,6-O-(4-methoxybenzylidene) hexopyranosides with sodium cyanoboro-hydride–trifluoroacetic acid in NN′-dimethylformamide, or trimethylsilyl chloride in acetonitrile . This process yields the 6- and 4-O-(4-methoxybenzyl) ethers, respectively, in good yield and good regioselectivity .
Molecular Structure Analysis
The molecular formula of “4,6-O-(4-Methoxybenzylidene)-D-glucal” is C15H20O7 . Its average mass is 312.315 Da and its monoisotopic mass is 312.120911 Da .
Chemical Reactions Analysis
The main advantage of benzylidene acetal, such as “4,6-O-(4-Methoxybenzylidene)-D-glucal”, is the ability for regioselective openings . 4,6-benzylidene acetal can be opened selectively under reductive conditions to yield either free 4-OH or 6-OH .
Applications De Recherche Scientifique
Synthesis of New Derivatives
The compound can be used in the synthesis of new derivatives. For instance, regioselective pentanoylation of methyl 4,6-O-(4-methoxybenzylidene)-α-D-glucopyranoside by the direct acylation method provided the methyl 4,6-O-(4-methoxybenzylidene)-2-O-pentanoyl-α-D-glucopyranoside . This process yielded new compounds and also provided additional information for structure elucidation .
Antimicrobial Applications
The synthesized acylated derivatives of D-glucopyranoside were screened for in vitro antimicrobial activities against ten human pathogenic bacteria and four plant pathogenic fungi . The study revealed that the acylated products exhibited moderate to good antimicrobial activities .
Fungal Phytopathogens Treatment
Interestingly, the selected compounds were found to be more sensitive against fungal phytopathogens than those of the bacterial strains . This suggests potential applications in the treatment of plant diseases caused by fungi.
Protecting Group Strategy in Carbohydrate Chemistry
The compound can be used in a novel protecting-group strategy in carbohydrate chemistry . Reduction of fully protected 4,6-O-(4-methoxybenzylidene) hexopyranosides with sodium cyanoboro-hydride–trifluoroacetic acid in N,N′-dimethylformamide, or trimethylsilyl chloride in acetonitrile, gives the 6- and 4-O-(4-methoxybenzyl) ethers, respectively, in good yield and good regioselectivity .
Selective Cleavage of Ether Linkage
The 4-methoxybenzyl ether linkage in products containing benzyl ethers or other protective groups is selectively cleaved upon treatment with cerium (IV) ammonium nitrate in aqueous acetonitrile . This selective cleavage can be useful in the synthesis of complex molecules.
Regioselective Openings
The use of benzylidene acetals as protecting groups in carbohydrate chemistry is utterly important . The main advantage of benzylidene acetal is the ability for regioselective openings . 4,6-benzylidene acetal can be opened selectively under reductive conditions to yield either free 4-OH or 6-OH .
Mécanisme D'action
Target of Action
It is known that this compound is involved in the reductive ring-opening of hexopyranosides .
Mode of Action
The compound 4,6-O-(4-Methoxybenzylidene)-D-glucal interacts with its targets through a process of reductive ring-opening . This involves the reduction of fully protected hexopyranosides with sodium cyanoboro-hydride–trifluoroacetic acid in N,N-dimethylformamide, or with trimethylsilyl chloride in acetonitrile . This results in the formation of 6- and 4-O-(4-methoxybenzyl) ethers .
Biochemical Pathways
The biochemical pathways affected by 4,6-O-(4-Methoxybenzylidene)-D-glucal involve the reductive ring-opening of hexopyranosides .
Result of Action
It is known that the compound is involved in the reductive ring-opening of hexopyranosides .
Propriétés
IUPAC Name |
(4aR,8R,8aS)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-16-10-4-2-9(3-5-10)14-18-8-12-13(19-14)11(15)6-7-17-12/h2-7,11-15H,8H2,1H3/t11-,12-,13+,14?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKZQXMNNREVNP-HABKJSAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2OCC3C(O2)C(C=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2OC[C@@H]3[C@@H](O2)[C@@H](C=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-O-(4-Methoxybenzylidene)-D-glucal | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Chloro-4-fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2553540.png)
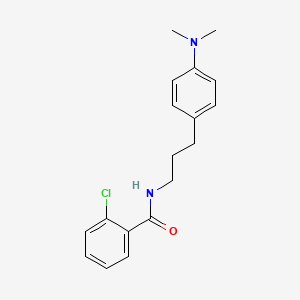
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2553543.png)

![4-isobutyl-N-isopropyl-1-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553546.png)
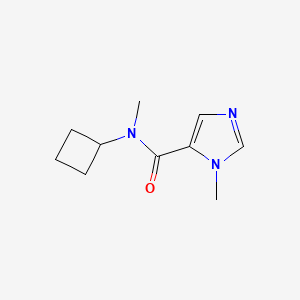
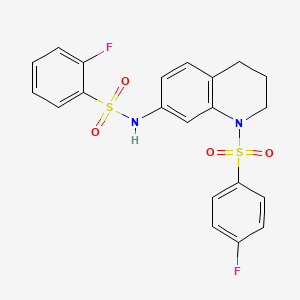
![N-[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]glycine](/img/structure/B2553550.png)
![(Z)-2-(3-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2553551.png)

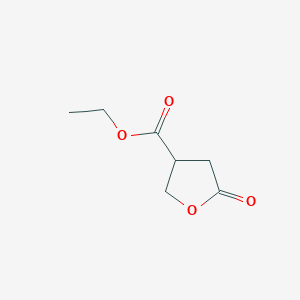
![6-(3-methoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-Amino-4-(4-methoxyphenyl)-5,7-dioxo-6-(p-tolyl)-4,4a,5,6,7,7a-hexahydrothiopyrano[2,3-c]pyrrole-3-carbonitrile](/img/structure/B2553559.png)